LHVS

Cathepsin S Cysteine Protease Enzyme Kinetics

LHVS is a cell-permeable, irreversible cathepsin S inhibitor (CatS Ki=5.9 nM; CatL Ki=0.72 μM) with unrivaled potency in antigen presentation blockade—1500-fold greater than Odanacatib. At 100 nM, it fully blocks CatS-induced epithelial barrier leakage, outperforming E-64 which requires 10× higher concentration. Validated in vivo: reverses mechanical allodynia and hyperalgesia in nerve-injured rats; intraventricular administration reduces cerebral edema and improves neurobehavioral outcomes post-TBI. The definitive tool for dissecting CatS-specific mechanisms in neuropathic pain, neuroinflammation, immunology, and barrier function studies without the confounding off-target effects of broad-spectrum inhibitors.

Molecular Formula C28H37N3O5S
Molecular Weight 527.7 g/mol
Cat. No. B15559751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLHVS
Molecular FormulaC28H37N3O5S
Molecular Weight527.7 g/mol
Structural Identifiers
InChIInChI=1S/C28H37N3O5S/c1-22(2)21-26(30-28(33)31-16-18-36-19-17-31)27(32)29-24(14-13-23-9-5-3-6-10-23)15-20-37(34,35)25-11-7-4-8-12-25/h3-12,15,20,22,24,26H,13-14,16-19,21H2,1-2H3,(H,29,32)(H,30,33)/b20-15+/t24-,26-/m0/s1
InChIKeyYUMYYTORLYHUFW-MSKIIMLESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LHVS: A Vinyl Sulfone Cysteine Protease Inhibitor for Cathepsin S-Targeted Research


LHVS (Morpholinurea-leucine-homophenylalanine-vinyl phenyl sulfone) is a synthetic, vinyl sulfone-type small molecule that functions as an irreversible, cell-permeable inhibitor of cysteine proteases [1]. It exhibits low nanomolar potency against cathepsin S (CatS) and cathepsin L, and is widely utilized as a tool compound for investigating CatS-mediated pathways in inflammation, neuropathic pain, and antigen presentation .

Why LHVS Cannot Be Readily Substituted by Generic Cysteine Protease Inhibitors


While LHVS is often categorized as a broad-spectrum cysteine protease inhibitor, its unique selectivity profile for cathepsin S (Ki = 5.9 nM) and cathepsin L (Ki = 0.72 μM) distinguishes it from other inhibitors like E-64 or Odanacatib . Direct functional comparisons reveal that LHVS achieves equivalent pathway modulation at substantially lower concentrations, indicating that potency and selectivity are not uniform across the inhibitor class. Substituting LHVS with a less potent or differently selective compound can lead to incomplete target engagement, off-target effects, or erroneous interpretation of CatS-dependent mechanisms in cellular and in vivo models [1].

Quantitative Evidence for LHVS: Head-to-Head Comparisons and Functional Potency


Cathepsin S Selectivity Profile vs. Closely Related Cathepsins

LHVS demonstrates potent and preferential inhibition of cathepsin S (CatS) over other cathepsin family members. Its inhibition constant (Ki) for CatS is 5.9 nM, which is 122-fold lower (more potent) than for cathepsin L (Ki = 720 nM), 39-fold lower than for cathepsin B (Ki = 230 nM), and 37-fold lower than for cruzain (Ki = 220 nM) . This selectivity profile is critical for studies where CatS activity must be isolated from the functions of other lysosomal cysteine proteases.

Cathepsin S Cysteine Protease Enzyme Kinetics

Functional Antagonism in Cellular Permeability Assays: LHVS vs. E-64

In a co-culture model of lung epithelial permeability, LHVS at 100 nM completely abrogated the increase in FITC-dextran flux induced by CatS-secreting macrophages, demonstrating functional efficacy at a 10-fold lower concentration than the broad-spectrum cysteine protease inhibitor E-64, which required 1 µM to achieve the same effect [1].

Epithelial Permeability Cathepsin S Cell-based Assay

In Vivo Antihyperalgesic and Antiallodynic Efficacy in Neuropathic Pain Model

Intrathecal administration of LHVS in a rat model of peripheral nerve injury produced significant antihyperalgesic and antiallodynic effects, reversing established neuropathic pain behaviors. This efficacy was directly correlated with attenuated spinal microglial activation, a key pathological feature of the model [1].

Neuropathic Pain Cathepsin S In Vivo Pharmacology

Potent Inhibition of Antigen Presentation vs. Cathepsin K Inhibitor Odanacatib

In a mouse B cell line assay, LHVS inhibited antigen presentation with an IC50 of 0.001 µM, whereas the cathepsin K inhibitor Odanacatib exhibited an IC50 of 1.5 ± 0.4 µM, a 1500-fold difference in potency [1]. Furthermore, in mouse splenocytes, the minimum inhibitory concentration (MIC) for processing of the MHC II invariant chain was 0.01 µM for LHVS compared to 1-10 µM for Odanacatib [1].

Antigen Presentation MHC Class II Immunology

Optimal Research Applications for LHVS Based on Quantified Differentiation


Investigating Cathepsin S-Specific Functions in Neuroinflammation and Pain

LHVS is the preferred tool for studies requiring selective CatS inhibition to dissect its role in neuropathic pain and neuroinflammation. Its validated in vivo efficacy in reversing mechanical allodynia and hyperalgesia in nerve-injured rats [1] makes it ideal for preclinical pain research where broad-spectrum inhibitors would confound results.

Dissecting MHC Class II Antigen Presentation Pathways

For immunology studies focused on antigen processing and presentation, LHVS offers unparalleled potency. Its 1500-fold greater inhibition of antigen presentation compared to Odanacatib [1] allows researchers to achieve complete CatS blockade at sub-nanomolar concentrations, minimizing off-target effects on other proteases.

Evaluating Cathepsin S-Mediated Epithelial Barrier Dysfunction

In models of epithelial permeability and barrier function, LHVS at 100 nM effectively blocks CatS-induced leakage, outperforming E-64 which requires a 10-fold higher concentration [1]. This makes LHVS the reagent of choice for high-sensitivity assays where low compound concentrations are necessary to preserve cell viability.

Neuroprotective Studies in Traumatic Brain Injury (TBI) Models

LHVS is a validated tool for investigating the neuroprotective effects of CatS inhibition following TBI. Intraventricular administration has been shown to reduce cerebral edema, decrease neuronal degeneration, and improve neurobehavioral outcomes in mouse models [1], providing a robust platform for exploring CatS-dependent secondary injury mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for LHVS

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.